molecular formula C23H20Cl2N2O5 B2876950 [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 744239-80-3

[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2876950
CAS No.: 744239-80-3
M. Wt: 475.32
InChI Key: REYWSQYZUIKOCT-UHFFFAOYSA-N
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Description

[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a recognized and potent cell-permeable inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK), specifically targeting both the alpha and beta isoforms. This compound functions by potently and selectively inhibiting MRCK activity , which is a key downstream effector of the small GTPase Cdc42. By blocking MRCK, this inhibitor prevents the phosphorylation of its primary substrate, myosin light chain (MLC), thereby disrupting actomyosin contractility and stress fiber assembly. This mechanism is central to the regulation of cell motility, morphology, and invasion. In the research setting, this inhibitor is a critical tool for probing the specific roles of the MRCK pathway in various cellular processes, distinct from those mediated by the related Rho-associated coiled-coil kinase (ROCK). Its primary research applications include the investigation of cancer cell invasion and metastasis, as inhibition of MRCK has been shown to impair tumor cell invasion in vitro without affecting cell viability, making it a potential candidate for anti-metastatic therapeutic development. Furthermore, it is utilized in studies of neuronal growth cone dynamics, endothelial barrier function, and other physiological and pathological processes driven by cytoskeletal reorganization. The compound enables researchers to dissect the complex signaling networks controlling cell shape and movement, offering valuable insights for oncology, cell biology, and neurobiology research.

Properties

IUPAC Name

[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O5/c1-13-7-17(19(28)12-31-23(29)15-8-18(24)22(25)26-9-15)14(2)27(13)10-16-11-30-20-5-3-4-6-21(20)32-16/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYWSQYZUIKOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)COC(=O)C4=CC(=C(N=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzodioxin moiety and a pyridine derivative. The molecular formula is C19H20Cl2N2O4, with a molecular weight of approximately 397.29 g/mol. It is characterized by the following structural components:

  • Benzodioxin ring : Known for its biological activity in various derivatives.
  • Pyridine carboxylate : Often associated with antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into various pharmacological effects:

1. Antimicrobial Activity

Research indicates that compounds containing benzodioxin structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. A study found that benzofuran derivatives displayed notable antibacterial effects against gram-positive and gram-negative bacteria .

2. Anticancer Properties

The anticancer potential of compounds related to this structure has been explored in several studies. One study demonstrated that certain benzodioxin derivatives induced apoptosis in cancer cells through caspase-dependent pathways . The specific mechanism involves the inhibition of key signaling pathways that promote cell survival.

3. Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects. The benzodioxin moiety is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of enzymes involved in critical metabolic pathways, which may contribute to their anticancer and antimicrobial effects.
  • Receptor Modulation : The interaction with serotonin and dopamine receptors has been noted in related compounds, suggesting potential applications in treating mood disorders .

Research Findings and Case Studies

Several studies highlight the biological activity of compounds related to this compound.

StudyFocusFindings
Nakagawa et al. (2017)CytotoxicityDemonstrated significant cytotoxic effects on isolated rat hepatocytes .
Zhang et al. (1999)Neurochemical BindingExplored binding profiles indicating potential neuroprotective effects .
Recent ResearchAntimicrobial ActivityShowed effectiveness against multiple bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Functional Groups

The compound shares key pharmacophoric elements with several analogs:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Both feature a pyrrole/imidazole core and ester groups. However, 1l includes a nitroaryl substituent absent in the target compound, which may enhance π-π stacking interactions .
  • Tetrahydrocarbazole carboxylates (e.g., 733018-10-5) : These analogs replace the dichloropyridine with carbazole, altering hydrophobicity and planar rigidity .

Pharmacological and Physicochemical Properties

  • Bioactivity : Benzodioxin derivatives are associated with CNS activity (e.g., serotonin receptor modulation), while dichloropyridines often exhibit kinase inhibition. Structural similarity to CS-0309467 suggests possible kinase or GPCR targeting .
  • Stability : The ester linkage may confer susceptibility to hydrolysis, unlike carbamate or amide analogs (e.g., 731840-35-0) .

Data Table: Key Properties of Similar Compounds

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Hypothesis Reference
Target Compound ~550 (estimated) N/A Benzodioxin, dichloropyridine, pyrrole Kinase/GPCR modulation
CS-0309467 391.46 N/A Benzodioxin, pyridine, dimethylamine Kinase inhibition
1l 550.53 243–245 Tetrahydroimidazopyridine, nitroaryl Enzyme inhibition (e.g., PDE)
2d 535.52 215–217 Tetrahydroimidazopyridine, benzyl Anticancer/anti-inflammatory

Research Findings and Implications

  • Chemical Similarity Principle: The compound’s dichloropyridine and benzodioxin groups align with known bioactive motifs, supporting hypotheses of kinase or neurotransmitter receptor targeting . However, minor structural differences (e.g., ester vs. amide linkers) could drastically alter selectivity, as seen in carbazole analogs .
  • QSAR Predictions : Computational models using 2D/3D descriptors (e.g., VolSurf) could predict solubility and bioavailability, though experimental validation is critical due to the compound’s unique halogenation pattern .
  • Synthetic Challenges : The steric bulk of the dichloropyridine group may complicate esterification steps, necessitating optimized catalysts or protecting-group strategies .

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